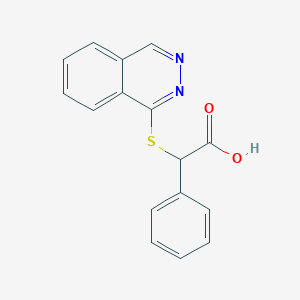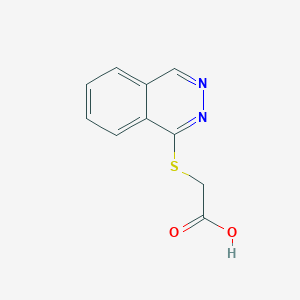
IDO-IN-18
Overview
Description
IDO-IN-18 is a chemical compound known as an indoleamine 2,3-dioxygenase inhibitor. It is primarily used in scientific research for its ability to inhibit the enzyme indoleamine 2,3-dioxygenase, which plays a crucial role in the metabolism of tryptophan. This enzyme is involved in various biological processes, including immune response regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IDO-IN-18 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, nitration, or alkylation.
Final Assembly: The final step involves coupling the functionalized indole with other chemical groups to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
IDO-IN-18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially changing its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated or alkylated analogs of this compound .
Scientific Research Applications
IDO-IN-18 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of indoleamine 2,3-dioxygenase in cancer progression and immune evasion. .
Immunology: The compound is used to investigate the regulation of immune responses, particularly in the context of autoimmune diseases and chronic inflammation
Neuroscience: This compound is employed in research on neurodegenerative diseases, where tryptophan metabolism plays a role in disease progression
Drug Development: It serves as a lead compound for developing new drugs targeting indoleamine 2,3-dioxygenase, with potential therapeutic applications in cancer and immune-related disorders
Mechanism of Action
IDO-IN-18 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase. This enzyme catalyzes the first step in the catabolism of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine and other downstream metabolites, which are known to suppress immune responses. This inhibition can enhance the activity of immune cells, such as T cells and natural killer cells, thereby promoting anti-tumor immunity .
Comparison with Similar Compounds
Similar Compounds
Indoximod: Another indoleamine 2,3-dioxygenase inhibitor used in cancer research.
Epacadostat: A potent and selective inhibitor of indoleamine 2,3-dioxygenase, currently in clinical trials for cancer therapy.
Navoximod: An indoleamine 2,3-dioxygenase inhibitor with a different chemical structure but similar biological activity.
Uniqueness
IDO-IN-18 is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other indoleamine 2,3-dioxygenase inhibitors. Its unique structure allows for specific interactions with the enzyme’s active site, leading to effective inhibition and potential therapeutic benefits .
Properties
IUPAC Name |
2-phthalazin-1-ylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALYUVYEAVDKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-fluorophenyl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide](/img/structure/B3858982.png)
![1-(3-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3858985.png)
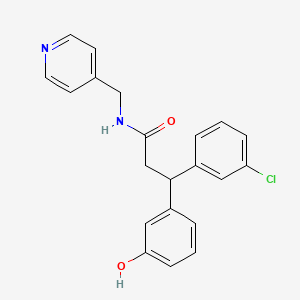
![N-cyclopropyl-5-oxo-N-[(E)-3-phenylprop-2-enyl]pyrrolidine-3-carboxamide](/img/structure/B3859001.png)
![5-[(2-methylphenyl)sulfonyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3859003.png)
![3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide](/img/structure/B3859011.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B3859027.png)
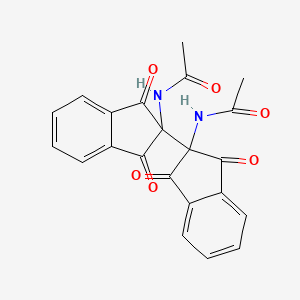
![4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3859041.png)
![5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B3859048.png)
![3,3'-(1,4-phenylene)bis[1-(4-methoxyphenyl)-2-propen-1-one]](/img/structure/B3859051.png)
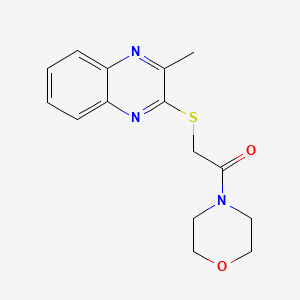
![2-{[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3859063.png)
